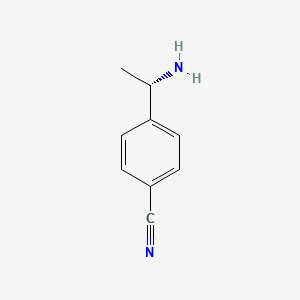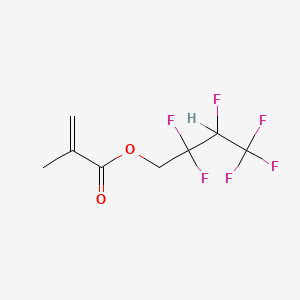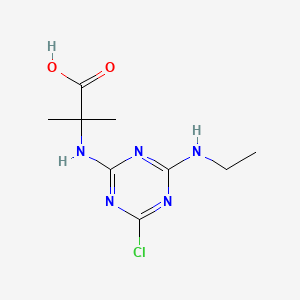
2,7-Dibromo-9H-thioxanthen-9-one
描述
2,7-Dibromo-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6Br2OS. It is a solid substance that appears as a light yellow to amber to dark green powder or crystal . This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
2,7-Dibromo-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the bromination of thioxanthone. For instance, thioxanthone can be dissolved in carbon tetrachloride (CCl4) and then brominated using liquid bromine at room temperature. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography . Another method involves the use of acetic acid and iodine as catalysts, where bromine is added dropwise to a refluxing solution of thioxanthone in acetic acid .
化学反应分析
2,7-Dibromo-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Photochemical Reactions: It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process.
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,7-Dibromo-9H-thioxanthen-9-one is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s photoinitiating properties make it useful in the development of photodynamic therapy agents.
作用机制
The mechanism of action of 2,7-Dibromo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. When exposed to light, the compound undergoes electronic excitation, leading to the formation of reactive intermediates that can initiate polymerization reactions. This property is particularly useful in two-photon polymerization processes, where the compound can be used to create high-resolution three-dimensional structures .
相似化合物的比较
2,7-Dibromo-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
- 2,7-Dibromothioxanthone
- 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one
These compounds share similar structural features but may differ in their reactivity and applications. For example, 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one has been shown to have different photophysical properties, making it suitable for specific applications in photoinitiation and polymerization .
属性
IUPAC Name |
2,7-dibromothioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGPGZSVGPGCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)
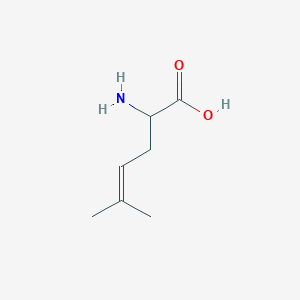
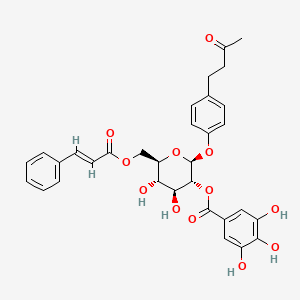
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)


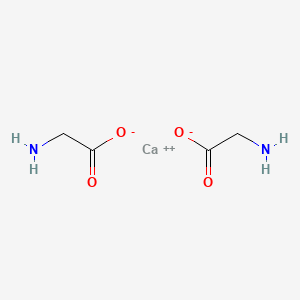

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)
![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)
